molecular formula C18H17N3O4 B11296895 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11296895
M. Wt: 339.3 g/mol
InChI Key: HCEUYPFVOBAOPU-UHFFFAOYSA-N
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Description

2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide: is a complex organic compound that features a unique structure combining a dioxino-benzimidazole core with a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the dioxino-benzimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenylacetamide moiety: This step involves the acylation of the dioxino-benzimidazole intermediate with 4-methoxyphenylacetic acid or its derivatives, often using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the dioxino ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.

Major Products:

    Oxidation: Formation of benzimidazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced dioxino derivatives.

    Substitution: Formation of various substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine:

    Drug Development: Potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry:

    Material Science: Potential use in the development of new materials with unique properties.

    Chemical Sensors: Used in the design of sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The dioxino-benzimidazole core can form hydrogen bonds and π-π interactions with target proteins, while the methoxyphenylacetamide moiety can enhance binding affinity and specificity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.

Comparison with Similar Compounds

  • 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzothiazol-2-amine
  • 2,3-dihydro-1,4-dioxino[2,3-g]benzofuran derivatives

Comparison:

  • Structural Differences: While similar in having a dioxino core, these compounds differ in the attached functional groups and heteroatoms (e.g., sulfur in benzothiazol-2-amine).
  • Unique Properties: The presence of the methoxyphenylacetamide moiety in 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide provides unique binding properties and potential biological activities not seen in the other compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H17N3O4/c1-23-13-4-2-12(3-5-13)20-18(22)10-21-11-19-14-8-16-17(9-15(14)21)25-7-6-24-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,20,22)

InChI Key

HCEUYPFVOBAOPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC4=C(C=C32)OCCO4

Origin of Product

United States

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